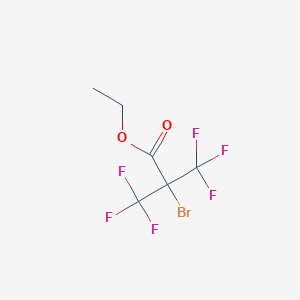
Ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate is a chemical compound known for its unique structure, which includes both bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate typically involves the bromination of ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate. This reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate.
Oxidation Reactions: It can also undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.
Reduction Products: Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate.
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
Ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate is used in:
Organic Synthesis: As a building block for the synthesis of more complex fluorinated compounds.
Materials Science: In the development of fluorinated polymers and materials with unique properties.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates with trifluoromethyl groups, which are known to enhance the biological activity and metabolic stability of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves its reactivity due to the presence of both bromine and trifluoromethyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl groups can influence the electronic properties of the molecule, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid: The carboxylic acid derivative, which has different reactivity and applications.
Uniqueness: Ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate is unique due to the combination of bromine and trifluoromethyl groups, which provide a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
648-62-4 |
|---|---|
Molecular Formula |
C6H5BrF6O2 |
Molecular Weight |
303.00 g/mol |
IUPAC Name |
ethyl 2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanoate |
InChI |
InChI=1S/C6H5BrF6O2/c1-2-15-3(14)4(7,5(8,9)10)6(11,12)13/h2H2,1H3 |
InChI Key |
CMVLHPXDGDGAJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















